1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide
Beschreibung
1-Methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring two fused aromatic systems: a 1,2-dihydropyridine ring substituted with a methyl group at position 1 and an oxo group at position 2, and a pyrazolo[1,5-a]pyridine moiety linked via a carboxamide bridge (Figure 1).
Eigenschaften
IUPAC Name |
1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-18-7-4-5-12(15(18)21)14(20)16-9-11-10-17-19-8-3-2-6-13(11)19/h2-8,10H,9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPSLUDOFNDXIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=C3C=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit a broad range of biological activities. They have been identified as strategic compounds for optical applications, and have shown potential as antimetabolites in purine biochemical reactions.
Mode of Action
Pyrazolo[1,5-a]pyrimidines have been reported to inhibit mycobacterial atp synthase, which is crucial for the treatment of mycobacterium tuberculosis. Additionally, some pyrazolo[1,5-a]pyrimidines have shown good antibacterial activity against Escherichia coli and Salmonella enteric.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been reported to inhibit several enzymes, including hmg-coa reductase, cox-2, amp phosphodiesterase, and kdr kinase. These enzymes play crucial roles in various biochemical pathways, including cholesterol synthesis, inflammation, cyclic AMP degradation, and angiogenesis, respectively.
Pharmacokinetics
The solubility of pyrazolo[1,5-a]pyrimidines in green solvents has been noted, which could potentially influence their absorption and distribution.
Result of Action
Pyrazolo[1,5-a]pyrimidines have been reported to exhibit antitrypanosomal, antischistosomal, and antimicrobial activities. They have also been identified as potential agents for the treatment of sleep disorders and as oncological agents.
Action Environment
The photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the electron-donating groups at position 7 on the fused ring. This suggests that the compound’s action could potentially be influenced by environmental factors such as light exposure.
Biologische Aktivität
1-Methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The compound belongs to a class of pyrazolo[1,5-a]pyridine derivatives, which have been studied for their diverse pharmacological properties.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a dihydropyridine core linked to a pyrazolo[1,5-a]pyridine moiety, which is critical for its biological activity.
Biological Activity Overview
Research has indicated that derivatives of pyrazolo[1,5-a]pyridine exhibit various biological activities including:
- Antitumor Activity : Compounds within this class have shown promising results against several cancer cell lines.
- Antimicrobial Properties : Notably effective against drug-resistant strains of Mycobacterium tuberculosis.
Antitumor Activity
A study focusing on the antiproliferative effects of pyridine derivatives demonstrated that modifications in the chemical structure significantly influenced their efficacy against cancer cell lines such as MDA-MB-231 and HeLa. The introduction of specific functional groups led to decreased IC50 values, indicating enhanced potency (Table 1) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6j | MDA-MB-231 | 0.0046 |
| 5 | HeLa | 0.021 |
Antimicrobial Activity
The compound has also been evaluated as a potential antitubercular agent. Research indicates that certain derivatives exhibit low minimum inhibitory concentrations (MIC) against both drug-susceptive and resistant strains of M. tuberculosis (Table 2) .
| Compound | Strain | MIC (μg/mL) |
|---|---|---|
| PPA-6j | H37Rv | <0.002 |
| PPA-6j | rINH-resistant | <0.002 |
| PPA-6j | rRMP-resistant | <0.004 |
Pharmacokinetic Profile
The pharmacokinetic properties of the compound were assessed in animal models. Compound 6j showed favorable oral bioavailability and pharmacokinetic parameters (Table 3) .
| Route | Dose (mg/kg) | AUC (h·μg/L) | Cmax (μg/L) | Tmax (h) | T1/2 (h) |
|---|---|---|---|---|---|
| Oral | 10 | 15638 | 1428 | 4.67 | 5.10 |
| IV | 2.5 | 9002 | 4152 | 0.08 | 3.49 |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of pyrazolo[1,5-a]pyridine derivatives:
- Antitubercular Efficacy : In vivo studies using mouse models demonstrated that compounds like 6j effectively reduced bacterial load in infected mice, showcasing potential for clinical application in treating tuberculosis .
- Anticancer Studies : Research has highlighted the ability of these compounds to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Kinase Inhibition
Research indicates that compounds similar to 1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide exhibit significant inhibitory effects on various kinases. In particular, pyrazolo[1,5-a]pyridines have been identified as inhibitors of RET kinase, which is implicated in several cancers. These compounds may serve as lead structures for developing targeted cancer therapies .
2. Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Studies have shown that derivatives of pyrazolo[1,5-a]pyridine can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Biochemical Applications
1. Enzyme Modulation
Due to its ability to interact with specific enzymes, this compound can be utilized in biochemical assays to study enzyme kinetics and inhibition. Its unique structure allows it to serve as a selective inhibitor or modulator for enzymes relevant in metabolic pathways or disease states.
2. Drug Design and Development
The compound's diverse functional groups make it an attractive candidate for drug design. By modifying its structure, researchers can explore a range of pharmacological activities, optimizing properties such as solubility, stability, and bioavailability.
Case Studies
Vergleich Mit ähnlichen Verbindungen
Compounds Sharing the Pyrazolo[1,5-a]pyridin-3-ylmethyl Substituent
Several compounds in the evidence share the pyrazolo[1,5-a]pyridin-3-ylmethyl group but differ in the carboxamide-linked substituent:
Structural Insights :
- The target compound replaces the benzamide or pyran-carboxamide groups in the above analogs with a 1,2-dihydropyridine-3-carboxamide core. This substitution introduces a partially saturated pyridine ring, which may enhance conformational flexibility and improve binding to hydrophobic enzyme pockets compared to rigid aromatic systems .
Compounds with Pyrazolo[1,5-a]pyrimidine or Triazolo[4,3-b]pyridazine Cores
Pyrazolo[1,5-a]pyrimidine and triazolo[4,3-b]pyridazine derivatives are structurally distinct but share functional similarities:
Functional Comparisons :
Compounds with Tetrahydroimidazo[1,2-a]pyridine Scaffolds
Tetrahydroimidazo[1,2-a]pyridines in and exhibit distinct saturation patterns:
Key Differences :
- These compounds feature a fully saturated imidazo-pyridine core, contrasting with the partially unsaturated 1,2-dihydropyridine in the target. Saturation may reduce reactivity but increase steric bulk, affecting target selectivity .
Hypothesized Advantages of the Target Compound
- Flexibility vs.
- Metabolic Stability : The absence of electron-withdrawing groups (e.g., nitro in ) or trifluoromethoxy in may improve metabolic stability compared to analogs with these substituents.
- Synthetic Accessibility : The target’s simpler carboxamide linkage (vs. ester or dicarboxylate groups in ) could streamline synthesis and purification.
Q & A
Q. What are the recommended synthetic routes for 1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and functionalization of pyrazolo[1,5-a]pyridine and dihydropyridine precursors. For example, a one-pot two-step reaction (similar to and ) using ethanol/DMF as solvents under reflux conditions (80–100°C) achieves moderate yields (45–55%). Critical factors include stoichiometric control of coupling agents (e.g., EDC/HOBt) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). NMR monitoring of intermediates ensures regioselectivity in the pyrazolo-pyridine core formation .
Q. How is the structural identity of this compound validated, and what spectroscopic techniques are essential?
- Methodological Answer : Structural confirmation requires a combination of -NMR, -NMR, and HRMS. For instance, -NMR peaks at δ 8.59 (s, 1H, pyridine-H) and δ 5.18 (m, 1H, methylene linker) confirm connectivity ( ). HRMS (ESI) with a mass accuracy of <2 ppm ensures molecular formula validation (e.g., CHNO in ). IR spectroscopy detects key functional groups (amide C=O stretch at ~1650 cm) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in cyclization steps. ICReDD’s approach () combines reaction path searches with experimental feedback to refine conditions (e.g., solvent polarity, catalyst loading). For example, AlCl-catalyzed acetonitrile treatment () was optimized computationally to reduce side reactions, improving yield by 15% .
Q. What strategies address contradictory data in reported biological activities of pyrazolo-pyridine carboxamides?
- Methodological Answer : Discrepancies in IC values may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using controls like staurosporine and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization). Structural analogs in and show trifluoromethyl groups enhance target binding but reduce solubility, requiring SAR adjustments .
Q. How do substituents on the pyrazolo-pyridine core influence physicochemical and pharmacokinetic properties?
- Methodological Answer : Substituent effects are studied via logP measurements and MDCK permeability assays. For example, replacing methyl with trifluoromethyl () increases lipophilicity (logP +0.8) but reduces aqueous solubility (from 12 µM to 4 µM). Computational tools like Schrödinger’s QikProp predict ADMET profiles, guiding lead optimization .
Q. What are the challenges in scaling up the synthesis, and how can they be mitigated?
- Methodological Answer : Scale-up issues include exothermic cyclization steps and byproduct formation. Use flow chemistry for controlled temperature () and switch to greener solvents (e.g., cyclopentyl methyl ether). Process analytical technology (PAT) monitors reaction progress in real-time, reducing batch failures .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
